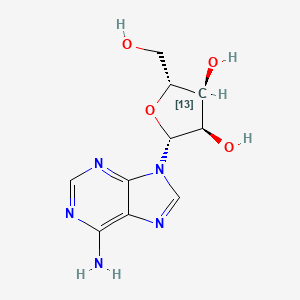

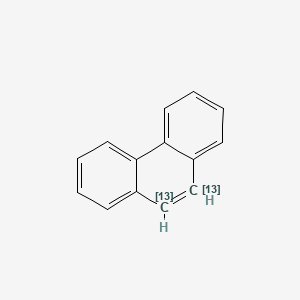

adenosine-3'-13C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

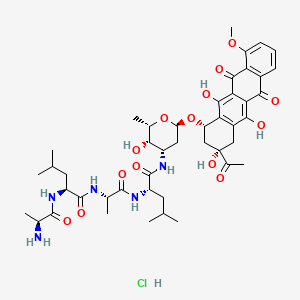

Adenosine-3’-13C is a derivative of adenosine where the hydrogen atoms in the adenosine molecule are replaced by the carbon isotope 13C. This compound is widely used in biochemical and pharmaceutical research due to the unique properties of the 13C isotope. It is particularly valuable in the study of biological metabolism, metabolic pathways, and nuclear magnetic resonance (NMR) spectroscopy .

Applications De Recherche Scientifique

Adenosine-3’-13C has a wide range of applications in scientific research:

Chemistry: It is used in NMR spectroscopy to study molecular structures and dynamics.

Biology: The compound helps in tracing metabolic pathways and understanding cellular processes.

Medicine: Adenosine-3’-13C is valuable in drug development and pharmacokinetic studies.

Industry: It is used in the production of labeled compounds for various industrial applications

Mécanisme D'action

Target of Action

Adenosine primarily targets four G protein-coupled receptors, namely A1, A2A, A2B, and A3 . These receptors are ubiquitously present in almost all organs and tissues, including the cardiovascular system . Adenosine’s interaction with these receptors modulates a multitude of physiological effects, including neurotransmission, smooth muscle contraction, and immune response .

Mode of Action

Adenosine exerts its effects by binding to its receptors and triggering various signaling pathways . For instance, A1 and A3 receptors inhibit adenylyl cyclase, reducing cyclic adenosine monophosphate (cAMP) levels, while A2A and A2B receptors stimulate adenylyl cyclase, leading to an increase in cAMP levels . This modulation of cAMP levels influences various cellular processes, including neuronal activity, vascular function, and platelet aggregation .

Biochemical Pathways

Adenosine affects several biochemical pathways. One such pathway is the cAMP-adenosine pathway, which involves ATP-binding cassette transporters facilitating cAMP efflux and specific ectoenzymes converting cAMP to AMP and AMP to adenosine . This pathway is operative in many cell types and plays a significant role in modulating peripheral mesenteric vascular resistance .

Pharmacokinetics

Adenosine has a short duration of action with a half-life of approximately 10 seconds . It is produced by two main enzymatic reactions involving the dephosphorylation of 5’-nucleotidase and alkaline phosphatase, as well as the hydrolysis of S-adenosyl-L-homocysteine . The inactivation of extracellular adenosine occurs by transport into neurons or neighboring cells, followed by either phosphorylation to AMP by adenosine kinase or deamination to inosine by adenosine deaminase .

Result of Action

The action of adenosine results in a wide range of molecular and cellular effects. For instance, it regulates ATP and norepinephrine secretion in prejunctional nerve terminals of presynaptic neurons innervating smooth muscle . It also modulates inflammation and immune responses, playing a key role in the gut microbiota-host organ axes .

Action Environment

The action of adenosine is influenced by various environmental factors. For example, hypoxia-driven accumulation of extracellular adenosine results in the generation of an immunosuppressive niche that fuels tumor development . Moreover, the interplay between nucleoside transporters and adenosine receptors’ activities can be disrupted in vascular pathophysiology, such as hypertension .

Analyse Biochimique

Biochemical Properties

Adenosine-3’-13C, like its non-isotopic counterpart, interacts with four G protein-coupled receptors: A1, A2A, A2B, and A3 . These interactions play a vital role in numerous physiological functions, including neuronal activity, vascular function, platelet aggregation, and immune cell regulation .

Cellular Effects

Adenosine-3’-13C influences various types of cells and cellular processes. It affects almost all aspects of cellular physiology, including cell signaling pathways, gene expression, and cellular metabolism . For instance, it acts through the enrollment of four G protein-coupled receptors, influencing cell function .

Molecular Mechanism

The molecular mechanism of action of Adenosine-3’-13C involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interactions with the A1, A2A, A2B, and A3 adenosine receptors .

Metabolic Pathways

Adenosine-3’-13C is involved in several metabolic pathways. For instance, it is part of the purine metabolism pathway, where it can be converted into inosine by adenosine deaminase . It also plays a role in the TCA cycle, where it can be converted into fumarate and malate .

Transport and Distribution

Adenosine-3’-13C, like adenosine, is transported and distributed within cells and tissues through specific transporters. These include the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs) .

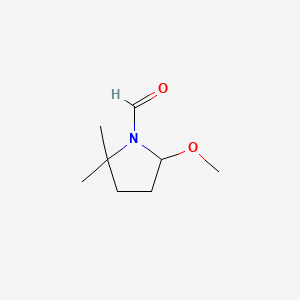

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of adenosine-3’-13C primarily involves chemical synthesis and biological transformation. One common method is to introduce the 13C isotope into the adenosine molecule through an enzyme-catalyzed reaction using an appropriate substrate and catalyst .

Industrial Production Methods: In industrial settings, the production of adenosine-3’-13C typically involves the use of stable heavy isotopes of carbon. The process may include feeding stable 13C-labeled compounds to biological systems or using chemical synthesis techniques to incorporate the 13C isotope into the adenosine structure .

Analyse Des Réactions Chimiques

Types of Reactions: Adenosine-3’-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenated compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine derivatives with altered functional groups, while reduction can produce more reduced forms of adenosine .

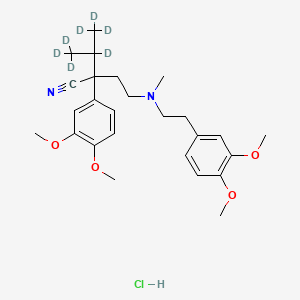

Comparaison Avec Des Composés Similaires

- Adenosine-15N5

- Adenosine-d13

- Adenosine-13C10

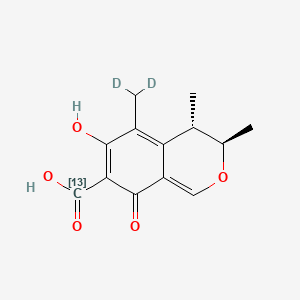

Comparison: Adenosine-3’-13C is unique due to the specific placement of the 13C isotope at the 3’ position of the adenosine molecule. This specific labeling allows for detailed studies of metabolic pathways and molecular interactions that are not possible with other isotopically labeled adenosine compounds .

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)(413C)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-JUUGEQNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([13C@@H]([C@H](O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,12-diazaheptacyclo[13.11.1.02,13.03,11.05,10.016,21.023,27]heptacosa-1(27),2(13),5,7,9,11,14,16,18,20,23,25-dodecaene-4,22-dione](/img/structure/B583371.png)

![N-[3-(Piperazin-1-yl)propyl]acetamide](/img/structure/B583380.png)

![(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B583384.png)